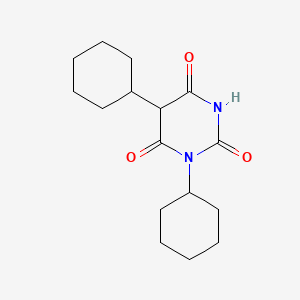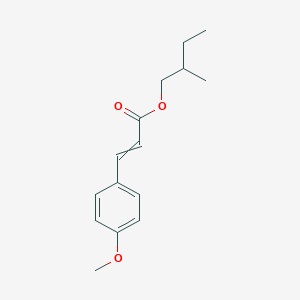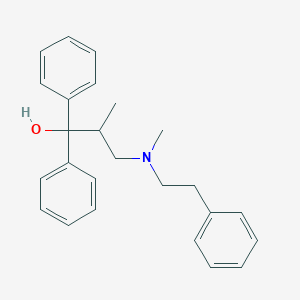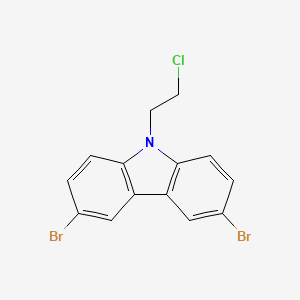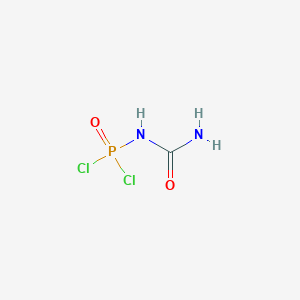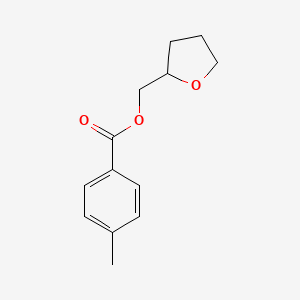![molecular formula C15H22O2S2 B14750508 Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate CAS No. 2088-98-4](/img/structure/B14750508.png)
Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its hexahydro-naphthalene core and a dithiolane ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate typically involves multiple steps, starting with the preparation of the hexahydro-naphthalene core. This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The dithiolane ring is then introduced through a reaction with ethyl dithiolane carboxylate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the dithiolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, strong bases.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.
Applications De Recherche Scientifique
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The hexahydro-naphthalene core may also interact with hydrophobic regions of biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-.
Dithiolane Compounds: Ethyl { [3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate.
Uniqueness
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
2088-98-4 |
|---|---|
Formule moléculaire |
C15H22O2S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
ethyl spiro[1,2,3,4,5,6-hexahydronaphthalene-7,2'-1,3-dithiolane]-4a-carboxylate |
InChI |
InChI=1S/C15H22O2S2/c1-2-17-13(16)14-6-4-3-5-12(14)11-15(8-7-14)18-9-10-19-15/h11H,2-10H2,1H3 |
Clé InChI |
OXISAMHLDQDOTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCCCC1=CC3(CC2)SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
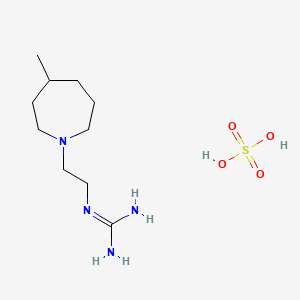
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
